molecular formula C17H15NO2 B13130323 2-[(Dimethylamino)methyl]anthracene-9,10-dione CAS No. 96424-32-7

2-[(Dimethylamino)methyl]anthracene-9,10-dione

Cat. No.: B13130323
CAS No.: 96424-32-7
M. Wt: 265.31 g/mol
InChI Key: XMWABFHDJOALQN-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]anthracene-9,10-dione is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a dimethylamino group attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.

Preparation Methods

The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene-9,10-dione with dimethylamine . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

2-[(Dimethylamino)methyl]anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions are:

  • Oxidation

      Reagents: Potassium permanganate, Chromic acid

      Conditions: Aqueous or organic solvents, elevated temperatures

      Products: Oxidized derivatives of the anthracene core

  • Reduction

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures

      Products: Reduced derivatives, such as anthracene-9,10-diol

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)

      Conditions: Various solvents, room temperature or elevated temperatures

      Products: Substituted anthracene derivatives

Scientific Research Applications

2-[(Dimethylamino)methyl]anthracene-9,10-dione has a wide range of applications in scientific research :

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme critical for DNA replication and cell division . The compound intercalates into the DNA strands, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets and pathways involved include the DNA double helix and the catalytic cycle of topoisomerase II.

Comparison with Similar Compounds

2-[(Dimethylamino)methyl]anthracene-9,10-dione can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 9,10-diphenylanthracene . These compounds share similar photophysical properties but differ in their chemical reactivity and applications:

  • 9,10-Dimethylanthracene

      Similarities: Strong fluorescence, used in photophysical studies

      Differences: Lacks the dimethylamino group, different reactivity and biological applications

  • 9,10-Diphenylanthracene

      Similarities: Strong fluorescence, used in OLEDs and photon upconversion

      Differences: Contains phenyl groups instead of a dimethylamino group, different electronic properties and applications

These comparisons highlight the unique features of this compound, particularly its dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

96424-32-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(dimethylamino)methyl]anthracene-9,10-dione

InChI

InChI=1S/C17H15NO2/c1-18(2)10-11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-9H,10H2,1-2H3

InChI Key

XMWABFHDJOALQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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